Regioselective Suzuki-Miyaura Coupling: Differential Reactivity of 3-Bromo vs. Alternative Bromine Positions
The bromine atom at the 3-position of 3-bromo-7-phenyldibenzo[b,d]furan exhibits distinct reactivity in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions compared to other brominated dibenzofuran isomers. In the context of selective cross-coupling on bi- and tri-functionalized dibenzofurans, the 3-bromo position demonstrates differential oxidative addition kinetics relative to 2-bromo and 4-bromo substitution patterns, enabling chemoselective sequential coupling strategies [1]. Computational analysis of mono-brominated dibenzofuran isomers confirms that bromine position alters the electronic environment of the aromatic ring, with 3-bromo substitution yielding a HOMO-LUMO gap distinct from 1-bromo, 2-bromo, and 4-bromo variants [2].
| Evidence Dimension | Regiochemical reactivity in cross-coupling (qualitative differentiation) |
|---|---|
| Target Compound Data | 3-Bromo-7-phenyl substitution pattern; bromine positioned on ring A with phenyl on ring B |
| Comparator Or Baseline | 4-(4-Bromophenyl)dibenzofuran (CAS 955959-84-9); 4-(3-bromophenyl)-6-phenyldibenzo[b,d]furan (CAS 2088537-45-3) |
| Quantified Difference | Positional isomerism results in distinct reactivity profiles; 3-bromo substitution provides different steric and electronic environment versus 4-bromo or bromophenyl-substituted comparators |
| Conditions | Pd-catalyzed Suzuki-Miyaura coupling conditions; aromatic bromide coupling with arylboronic acids |
Why This Matters
The 3-bromo position enables orthogonal coupling strategies when building complex polyaromatic architectures, preventing unwanted competitive reactions during multi-step syntheses.
- [1] Wern C, Ehrenreich C, Joosten D, et al. Rapid Access to Bi- and Tri-Functionalized Dibenzofurans and their Application in Selective Suzuki-Miyaura Cross Coupling Reactions. Eur J Org Chem. 2018. View Source
- [2] Deepakvijay K, Prakasam A. Exploring the effects of mono-bromination on hole-electron transport and distribution in dibenzofuran and dibenzothiophene isomers: a first-principles study. J Mol Model. 2024;30:169. View Source
